

An In-depth Technical Guide to Octadecyl Rhodamine B Chloride (R18)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octadecyl Rhodamine B Chloride

Cat. No.: B148537

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CAS Number: 65603-19-2

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Introduction

Octadecyl Rhodamine B Chloride, commonly referred to as R18, is a lipophilic, cationic fluorescent probe widely utilized in cell biology, virology, and membrane biophysics research. Its amphipathic nature, comprising a hydrophilic rhodamine fluorophore and a long hydrophobic octadecyl tail, allows for its stable insertion into lipid bilayers. This unique characteristic makes it an invaluable tool for staining cellular membranes and investigating dynamic membrane events.

The core principle behind many of its applications lies in its concentration-dependent self-quenching property. When incorporated into a membrane at high concentrations, the close proximity of R18 molecules leads to a significant reduction in fluorescence. Fusion of this labeled membrane with an unlabeled membrane results in the dilution of the probe, a decrease in self-quenching, and a quantifiable increase in fluorescence intensity. This "dequenching" phenomenon is the basis for highly sensitive assays monitoring membrane fusion events, such as virus-cell entry and liposome-mediated drug delivery. This guide provides a detailed overview of the physicochemical properties, key experimental protocols, and relevant biological pathways associated with the use of **Octadecyl Rhodamine B Chloride**.

Physicochemical and Spectroscopic Properties

The reliable application of **Octadecyl Rhodamine B Chloride** in quantitative assays depends on a clear understanding of its physical and spectral characteristics. The data presented below have been compiled from various suppliers and scientific publications.

Property	Value
CAS Number	65603-19-2[1]
Molecular Formula	C ₄₆ H ₆₇ ClN ₂ O ₃
Molecular Weight	731.50 g/mol [1]
Appearance	Orange to dark red crystalline powder
Purity	≥95% (HPLC)
Solubility	Soluble in Ethanol (EtOH) and Dimethyl Sulfoxide (DMSO)[1]
Molar Extinction Coeff.	9.54 x 10 ⁴ M ⁻¹ cm ⁻¹ (at 564 nm)
Excitation (λ _{ex}) max	~556-565 nm (Solvent/environment dependent) [1][2]
Emission (λ _{em}) max	~578-590 nm (Solvent/environment dependent) [1][2]
Storage Conditions	-20°C, protect from light

Experimental Protocols and Methodologies

Detailed and reproducible protocols are critical for obtaining reliable data. The following sections provide step-by-step methodologies for the most common applications of **Octadecyl Rhodamine B Chloride**.

Preparation of Stock and Working Solutions

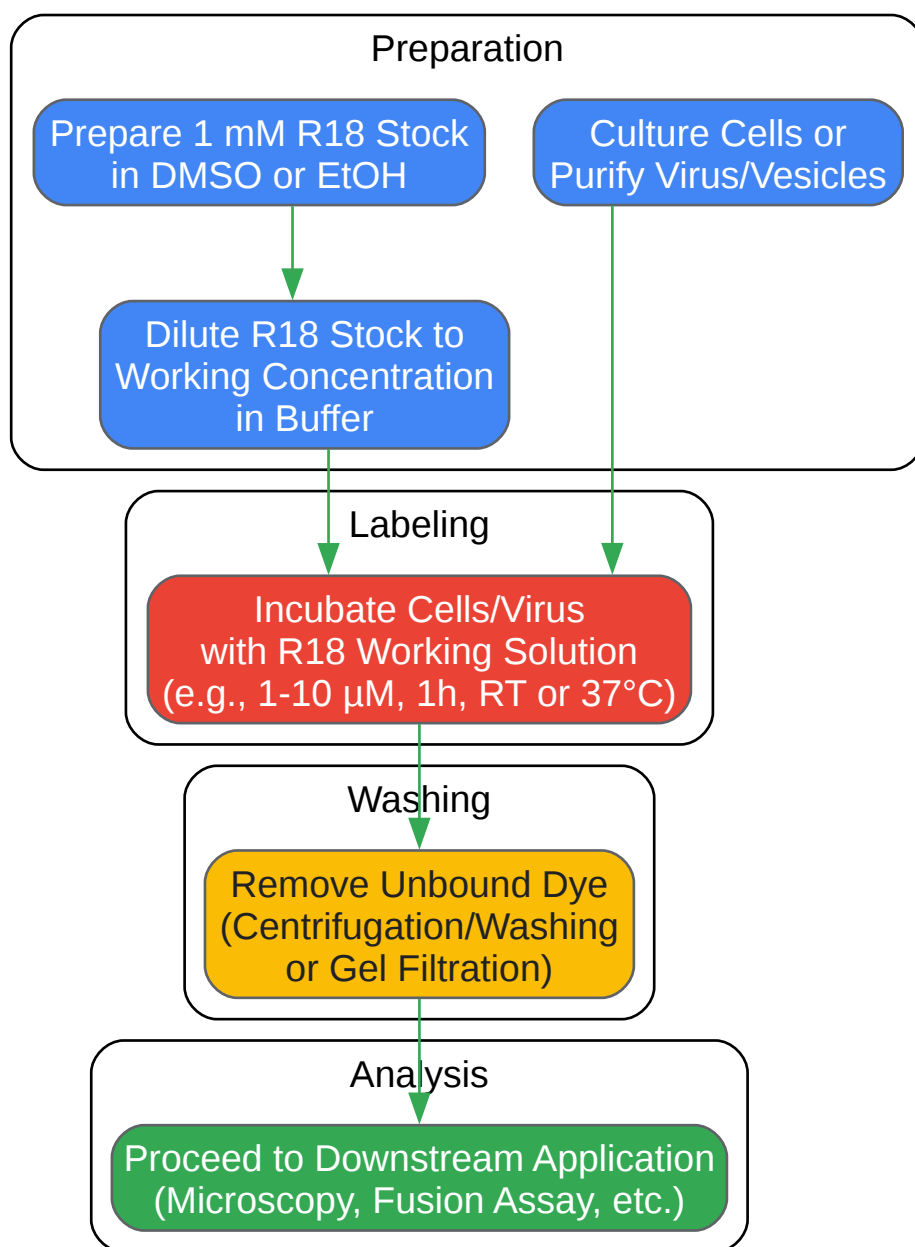
Proper preparation of the probe is the first step in any successful experiment.

- Stock Solution (1 mM):

- Weigh out 7.32 mg of **Octadecyl Rhodamine B Chloride**.
- Dissolve in 10 mL of anhydrous DMSO or absolute ethanol.
- Vortex thoroughly until fully dissolved.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light. The stock solution is stable for several months under these conditions.
- Working Solution:
 - The concentration of the working solution is highly application-dependent.
 - For general cell membrane staining, a final concentration of 1-5 μM is typically used.
 - For membrane fusion assays, the labeling concentration is higher to induce self-quenching.
 - Dilute the stock solution in an appropriate buffer (e.g., PBS, HEPES-buffered saline) immediately before use. To prevent aggregation in aqueous solutions, the inclusion of a carrier protein like 0.1% human serum albumin (HSA) can be beneficial, especially when working with model membranes.[\[2\]](#)

General Workflow for Membrane Labeling

The following diagram illustrates the fundamental steps for labeling biological membranes, such as live cells or viral envelopes, with **Octadecyl Rhodamine B Chloride**.



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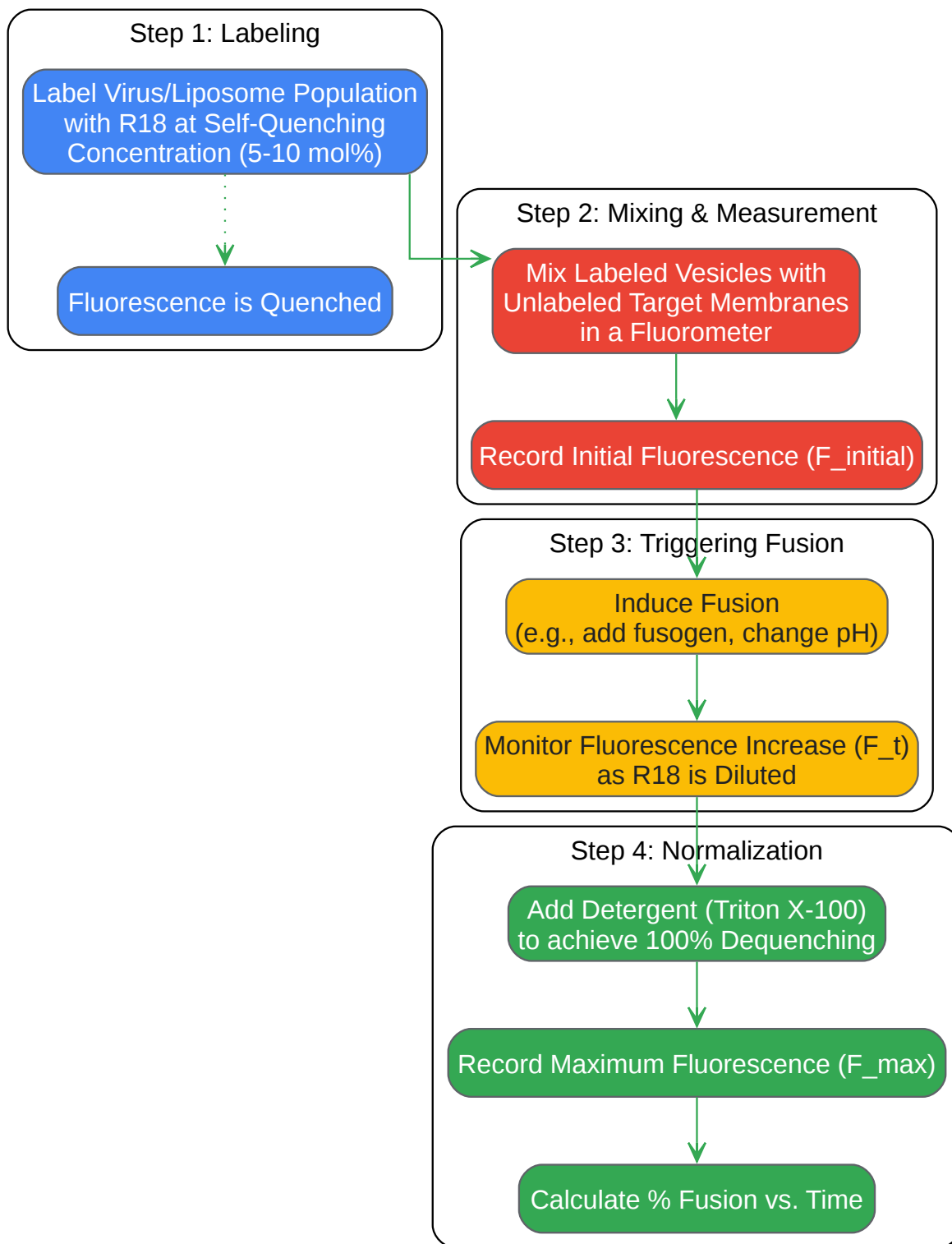
General workflow for labeling membranes with R18.

Membrane Fusion Assay: The R18 Dequenching Method

This assay is the most powerful application of R18, used to monitor the kinetics of lipid mixing between two membrane populations (e.g., virus and cell, or liposome and liposome).

- Principle: One population of vesicles (e.g., viruses or liposomes) is labeled with R18 at a high surface density (typically 5-10 mole percent), causing its fluorescence to be self-quenched. When these labeled vesicles fuse with an unlabeled target membrane population, the R18 probe is diluted over a larger surface area. This dilution relieves the quenching, resulting in an increase in fluorescence intensity that is proportional to the extent of fusion.
- Detailed Protocol (Virus-Cell Fusion Example):
 - Labeling Virus:
 - Incubate purified virus (e.g., 100 µg of viral protein) with a working solution of R18 in a suitable buffer for 1 hour at room temperature with gentle agitation. The final R18 concentration should be calculated to achieve 5-10 mole percent relative to the total viral lipid content.
 - Remove unincorporated R18 by passing the mixture through a gel filtration column (e.g., Sephadex G-75).
 - Assay Setup:
 - Add the target cells (e.g., 1×10^6 cells) to a cuvette containing pre-warmed buffer (e.g., PBS, pH 7.4) under constant stirring in a fluorometer.
 - Record the baseline fluorescence (F_{initial}) using excitation at ~560 nm and emission at ~590 nm.
 - Initiating Fusion:
 - Add the R18-labeled virus to the cuvette containing the target cells.
 - For pH-dependent viruses like influenza, trigger fusion by acidifying the medium to the optimal pH (e.g., pH 5.0) by adding a small volume of a pre-calculated acidic buffer.
 - Continuously record the fluorescence intensity (F_t) over time.
 - Determining Maximum Fluorescence (100% Dequenching):

- At the end of the experiment, add a detergent (e.g., Triton X-100 to a final concentration of 0.1%) to the cuvette. This completely disrupts all membranes, leading to infinite dilution of the R18 and maximum dequenching. Record this value as F_max.
- Calculation of Fusion Percentage:
 - The percentage of fusion at any given time point (t) can be calculated using the formula:
$$\% \text{ Fusion}(t) = [(F_t - F_{\text{initial}}) / (F_{\text{max}} - F_{\text{initial}})] * 100$$



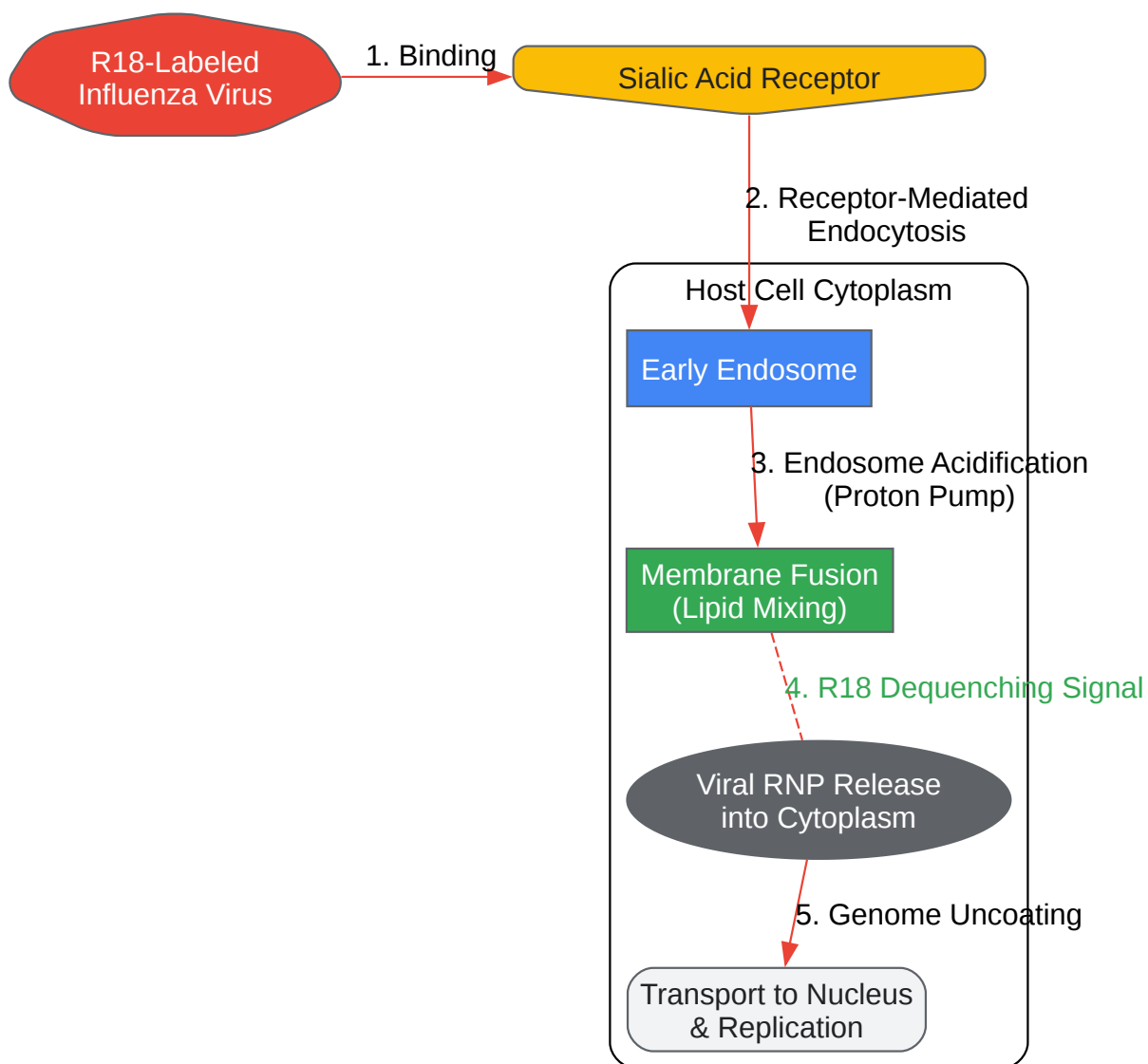
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Experimental workflow for the R18 dequenching assay.

Application in Signaling Pathway Analysis: Viral Entry

Octadecyl Rhodamine B Chloride is instrumental in dissecting the early stages of viral infection, which is a complex signaling and membrane trafficking pathway. The entry of an enveloped virus, such as influenza, via endocytosis is a classic example where R18 can be used to monitor the critical membrane fusion step that releases the viral genome into the host cell.

The diagram below outlines the key events in the influenza virus entry pathway, highlighting the step where R18 dequenching provides a direct readout of activity.



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Influenza virus entry pathway monitored by R18.

In this pathway, the fusion between the viral envelope and the endosomal membrane (Step 4) is the critical event for infection. By labeling the virus with self-quenched R18, researchers can precisely measure the kinetics and efficiency of this fusion step in response to endosomal

acidification, providing insights into the viral entry mechanism and the efficacy of potential antiviral drugs that target this stage.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Octadecyl Rhodamine B Chloride (R18)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148537#octadecyl-rhodamine-b-chloride-cas-number]

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